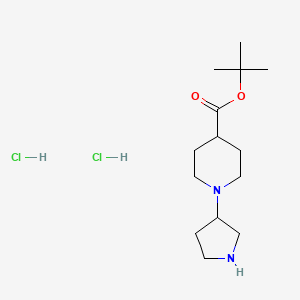![molecular formula C9H15Cl2NO2 B13512579 Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13512579.png)
Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15Cl2NO2. It is known for its unique spirocyclic structure, which consists of a nitrogen-containing ring fused to a cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride typically involves the reaction of a suitable precursor with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile, often in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides or other oxidized species .
Scientific Research Applications
Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride
- 1-Chloro-6-azaspiro[2.5]octane-1-carboxylate
Uniqueness
Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both a chlorine atom and a methyl ester group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H15Cl2NO2 |
|---|---|
Molecular Weight |
240.12 g/mol |
IUPAC Name |
methyl 2-chloro-6-azaspiro[2.5]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H14ClNO2.ClH/c1-13-7(12)9(10)6-8(9)2-4-11-5-3-8;/h11H,2-6H2,1H3;1H |
InChI Key |
YKKUWBMYQGYEQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC12CCNCC2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl2-hydroxy-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13512514.png)
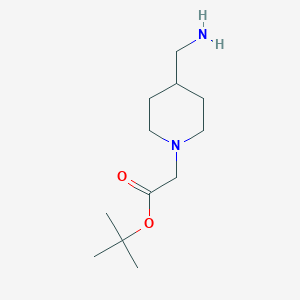
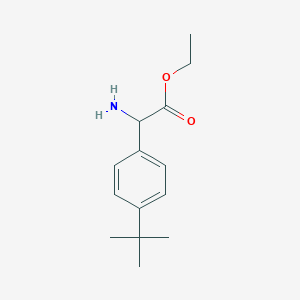
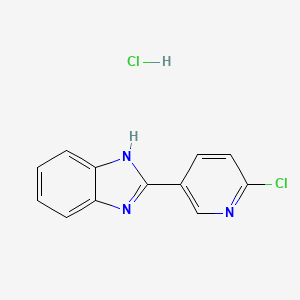
![4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B13512543.png)
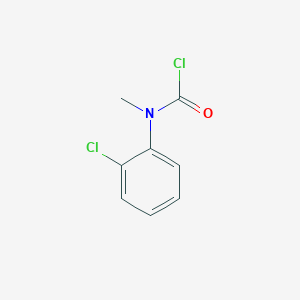
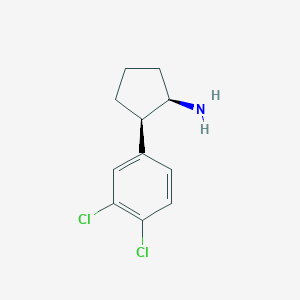
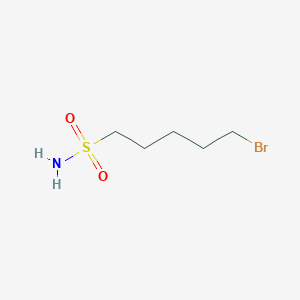
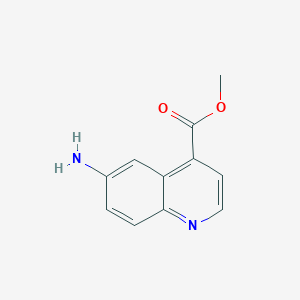
![[(3R)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B13512556.png)
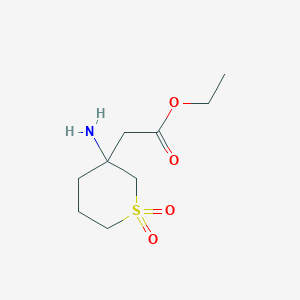
![2-{1-[(Benzyloxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B13512569.png)
